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Compound of Interest |

1,2,3,4-
Compound Name:
Tetrachlorohexafluorobutane

CAS No.: 28107-59-7

Cat. No.: B1297612

. J

Subject: High-Yield Synthesis of 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane (CAS: 375-
34-8) Process: Photo-initiated Chlorination of 2,3-Dichlorohexafluoro-2-butene (CFC-1316mx)
Audience: Process Chemists, R&D Scientists, and Scale-up Engineers.[1]

Core Directive & Process Overview

This guide focuses on the radical addition of chlorine to 2,3-dichlorohexafluoro-2-butene to
synthesize C4CI4F6.[1] This pathway is preferred over the fluorination of hexachlorobutadiene
due to higher specificity and milder conditions. The reaction is driven by photon flux (UV) rather
than thermal energy, making reactor geometry and light penetration critical variables.

Reaction Mechanism Visualization

The following diagram illustrates the radical chain mechanism and critical control points for
yield optimization.
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Precursor:
2,3-dichlorohexafluoro-2-butene
(Isomer Mix)

Target:
2,2,33-Tetrachlorohexafluorobutane
(Solid/Liquid Mix)

Propagation:
Alkene + Cl» — Carbon Radical
Cle Attack Radical + CI2 ~ Product + Cl+

uv
(A =300-400 nm)

Click to download full resolution via product page

Figure 1: Radical chain mechanism for the photo-chlorination of CFC-1316mx. Blue nodes
indicate inputs; green indicates the target output.

Troubleshooting Guide & FAQs

This section addresses specific yield-limiting factors encountered during the chlorination of
electron-deficient fluoro-olefins.

Category A: Reaction Kinetics & Conversion[1]

Q1: The reaction initiates but stalls at ~60% conversion. Adding more chlorine gas does not
restart it. Why?

Diagnosis: This is a classic symptom of Photon Flux Limitation or Radical Quenching. As the
reaction progresses, the product (C4CI4F6) may crystallize or increase the solution density,
altering the refractive index or opacity of the mixture, preventing UV light from penetrating
the bulk solution.

Technical Fix:

o Reactor Geometry: Switch to an annular reactor design where the UV lamp is submerged
in the center (using a quartz well) rather than external irradiation. This minimizes the path
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length light must travel.

o Solvent Selection: If the product solidifies (MP is ~80°C for the pure isomer), the reaction
mass becomes a slurry. Use an inert fluorinated solvent (e.g., Perfluorohexane) to
maintain a homogeneous liquid phase, ensuring light transmission.

o Oxygen Exclusion: Verify N2 purge. Oxygen is a diradical that acts as a potent trap for
chlorine radicals, terminating the chain reaction immediately.

Q2: We are observing significant amounts of cleavage products (C2 fragments). Is the
temperature too high?

e Diagnosis: Yes, or the UV wavelength is too energetic. While the reaction is exothermic, high
temperatures favor [3-scission (breaking the C-C bond) over addition. Furthermore, using UV
light below 250 nm (UV-C) can directly excite the C-Cl bonds in the substrate, leading to
degradation.

e Technical Fix:

o Wavelength Cutoff: Use Pyrex or borosilicate glass filters (or doped quartz) to block UV
radiation below 300 nm. The target is to dissociate Cl2 (absorbs peak ~330 nm) without
exciting the organic molecule.

o Thermal Management: Maintain reactor temperature between 40°C and 60°C. This is the
"Goldilocks" zone: warm enough to keep the mixture fluid and CI2 reactive, but cool
enough to suppress bond cleavage.

Category B: Yield Optimization & Purity

Q3: The starting material (2,3-dichlorohexafluoro-2-butene) exists as Cis/Trans isomers.[2]
Does this affect yield?

* Insight: Yes. Steric hindrance differs between the (E) and (Z) isomers. The trans (E) isomer
often reacts slower due to the bulky CF3 groups shielding the double bond from radical
attack on opposite sides.

e Protocol Adjustment:
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o Do not stop the reaction based on time. Use GC-FID monitoring.[1]

o You will likely see the cis isomer disappear first. Continue irradiation and CI2 sparging until
the trans peak is extinguished.

o Reference: Isomer-specific reactivity in fluoro-butenes is well-documented in halogenation
kinetics [1].[1]

Q4: How do we maximize CI2 utilization efficiency? We are losing too much to the scrubber.

o Diagnosis: Chlorine has poor solubility in highly fluorinated alkanes/alkenes. Bubbling CI2
rapidly results in "gas bypass" where the gas exits before reacting.

o Optimization Strategy:

o High-Shear Agitation: Use a gas-entrainment impeller (e.g., hollow shaft) to recirculate the

headspace gas back into the liquid.[1]

o Pressure: Conduct the reaction at slight overpressure (1-3 bar). According to Henry’s Law,
this linearly increases the concentration of dissolved CI2, accelerating the propagation

step

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 1009 of 2,2,3,3-tetrachlorohexafluorobutane.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.guidechem.com/dictionary/en/375-34-8.html
https://www.guidechem.com/dictionary/en/375-34-8.html
https://www.guidechem.com/dictionary/en/375-34-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Parameter Specification Reason

2,3-dichlorohexafluoro-2-
Precursor Substrate (MW ~233 g/mol )
butene (76q9)

Excess (1.2 - 1.5 eq) required

Reagent Chlorine Gas (CI2) S
due to solubility limits.[1]
] Medium Pressure Hg Lamp Provides high intensity at 365
Light Source
(450W) nm.
Balances reaction rate vs. side
Temperature 50°C +5°C )
reactions.
Pressure Ambient to 2 bar Enhances CI2 solubility.

Step-by-Step Methodology:

Setup: Equip a 250mL photochemical reactor (quartz immersion well) with a magnetic stirrer,
gas inlet frit, and a reflux condenser (-10°C coolant) to prevent precursor loss (BP ~66°C).

Purge: Flush the system with dry Nitrogen for 15 minutes to remove Oxygen.

Loading: Charge the reactor with 2,3-dichlorohexafluoro-2-butene. Note: If the precursor
contains stabilizers (like terpenes), distill prior to use as they quench radicals.[1]

Initiation: Turn on the cooling water and the UV lamp. Allow the lamp to warm up (2-3 mins).

Addition: Begin CI2 flow at a rate where bubbles are barely visible reaching the surface
(mass transfer limited regime).

Monitoring: Monitor exotherm. The temperature will rise; control to <60°C using a water bath.

Completion: Monitor by GC. The reaction is complete when the limiting reagent (alkene) is
<0.5%.

Workup: Purge with N2 to remove excess CI2. The product (C4CI4F6) is a solid at room
temperature (MP ~80°C) or a slush if impure. Recrystallize from methanol or sublime for high

purity [2].
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Critical Data: Solubility & Physical Properties[1]

Understanding the physical state of the reactants is vital for the "slurry" issues mentioned in

Q1.

2,3- 2,2,3,3-
Property dichlorohexafluoro tetrachlorohexafluo Impact on Process
-2-butene (Start) robutane (Product)
o Solid Product precipitation
State (25°C) Liquid ) )
(Waxy/Crystalline) can block light.[1]
Reflux condenser
Boiling Point 66-68°C Sublimes / High BP retains reactant but
allows CI2 escape.[1]
Reaction slows near
CI2 Solubility Moderate Low completion; requires

agitation.
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o Relevance: Early characterization of the chlorination of fluorinated butenes and purific

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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